

Application Note: Quantitative Analysis of (+)-Tomoxetine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(+)-Tomoxetine	
Cat. No.:	B194884	Get Quote

Introduction

(+)-Tomoxetine, the (R)-enantiomer of atomoxetine, is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As the pharmacologically active enantiomer, its accurate quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive HPLC-MS/MS method for the determination of (+)-Tomoxetine in human plasma. The method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard to ensure accuracy and precision. While the presented method is for the racemic mixture of atomoxetine, it can be adapted for the specific quantification of (+)-Tomoxetine by employing a chiral stationary phase.

Principle

The method involves the extraction of **(+)-Tomoxetine** and its deuterated internal standard (Tomoxetine-d3) from plasma via protein precipitation. The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents



- (+)-Tomoxetine reference standard
- Tomoxetine-d3 internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source
- Analytical column: Kinetex C18 (2.1 mm × 50 mm, 2.6 μm) or equivalent[1]
- For enantioselective separation, a chiral stationary phase column (e.g., polysaccharidebased) is required.

Sample Preparation

- Allow all frozen plasma samples and standards to thaw at room temperature.
- Vortex mix the samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample.
- Add 150 μL of the internal standard spiking solution (Tomoxetine-d3 in acetonitrile).[2]
- Vortex mix for 30 seconds at 2500 rpm to precipitate proteins.[2]

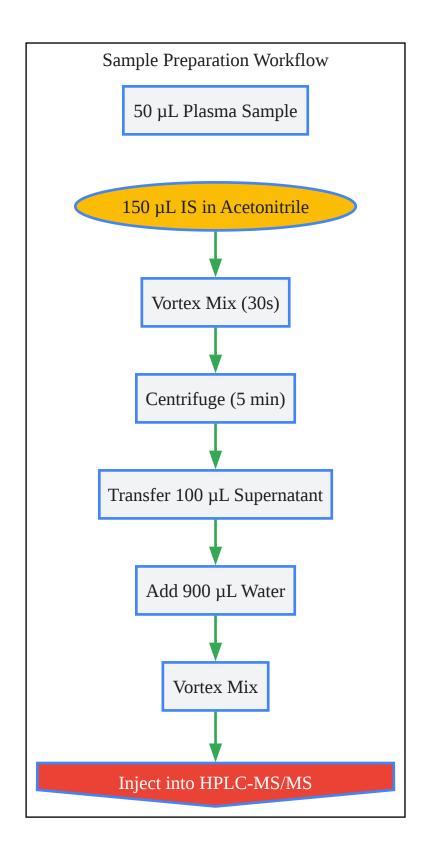






- Centrifuge at 16,100 x g for 5 minutes to pellet the precipitated proteins.[2]
- Transfer 100 μ L of the clear supernatant to a 96-well plate or autosampler vial.
- Add 900 μ L of water to the supernatant.
- Cap and vortex mix before placing in the autosampler.





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Caption: Workflow for plasma sample preparation.



HPLC Method

Parameter	Value
Column	Kinetex C18 (2.1 mm × 50 mm, 2.6 μm)[1]
Mobile Phase A	5 mM Ammonium Acetate and 0.1 mM Formic Acid in Water[1]
Mobile Phase B	Methanol[1]
Flow Rate	0.25 mL/min[1]
Injection Volume	10 μL
Column Temperature	40 °C
Gradient	Refer to Gradient Table

Gradient Table

Time (min)	% Mobile Phase B
0.0	30
2.0	95
3.0	95
3.1	30
5.0	30

Mass Spectrometry Method



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
MRM Transitions	See MRM Transitions Table
Ion Source Temp.	500 °C
Capillary Voltage	3.5 kV
Gas Flow	Instrument Dependent

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
(+)-Tomoxetine	256.4[1]	43.8[1]
Tomoxetine-d3 (IS)	259.3[1]	47.0[1]

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.500 to 2000 ng/mL in human plasma. [1] The coefficient of determination (r^2) was > 0.99.

Precision and Accuracy

The intra- and inter-batch precision and accuracy were within acceptable limits.[1]



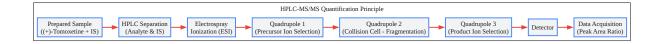
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	0.5	< 15	< 15	85-115
Low	1.5	< 15	< 15	85-115
Medium	150	< 15	< 15	85-115
High	1500	< 15	< 15	85-115

Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated and found to be consistent and reproducible.

QC Level	Mean Recovery (%)	Matrix Effect (%)
Low	> 85	< 15
High	> 85	< 15

Logical Diagram



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Caption: Principle of HPLC-MS/MS quantification.

Conclusion



This application note provides a detailed and robust HPLC-MS/MS method for the quantification of **(+)-Tomoxetine** in human plasma. The simple sample preparation and sensitive detection make it suitable for high-throughput analysis in clinical and research settings. For specific enantioselective analysis, the incorporation of a chiral stationary phase is essential.

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- 2. sfera.unife.it [sfera.unife.it]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of (+)-Tomoxetine in Human Plasma by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194884#hplc-ms-ms-method-for-tomoxetine-quantification-in-plasma]

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